N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.: 1038702-50-9
VCID: VC2912599
InChI: InChI=1S/C11H15BrFNO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3
SMILES: CC(C)NCCOC1=C(C=C(C=C1)Br)F
Molecular Formula: C11H15BrFNO
Molecular Weight: 276.14 g/mol

N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine

CAS No.: 1038702-50-9

Cat. No.: VC2912599

Molecular Formula: C11H15BrFNO

Molecular Weight: 276.14 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine - 1038702-50-9

Specification

CAS No. 1038702-50-9
Molecular Formula C11H15BrFNO
Molecular Weight 276.14 g/mol
IUPAC Name N-[2-(4-bromo-2-fluorophenoxy)ethyl]propan-2-amine
Standard InChI InChI=1S/C11H15BrFNO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3
Standard InChI Key BKAXXJLRIAXYLC-UHFFFAOYSA-N
SMILES CC(C)NCCOC1=C(C=C(C=C1)Br)F
Canonical SMILES CC(C)NCCOC1=C(C=C(C=C1)Br)F

Introduction

N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is a compound classified as a substituted phenethylamine derivative. Its structure features a bromine atom and a fluorine atom on the phenyl ring, which contributes to its unique chemical properties. This compound is primarily utilized in scientific research as a template molecule for synthesizing diverse compound libraries, which can lead to the discovery of novel compounds with various biological activities.

Synthesis

The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine involves several key steps, allowing for modifications that can yield various derivatives. This multi-step synthetic route is crucial for expanding the potential applications in medicinal chemistry.

Applications in Scientific Research

N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine has several significant applications in scientific research:

  • Organic Synthesis: It serves as a building block for creating diverse compound libraries.

  • Pharmaceutical Development: Its unique structure makes it a valuable intermediate in the synthesis of compounds with potential biological activities.

  • Biological Studies: The compound's interactions at the molecular level with biological targets are crucial for exploring potential therapeutic applications.

Chemical Reactions

N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine participates in various chemical reactions due to its functional groups:

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by nucleophiles.

  • Coupling Reactions: It can participate in coupling reactions to create carbon-carbon bonds with other organic moieties.

  • Oxidation and Reduction: The amine group may undergo oxidation or reduction reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine is primarily linked to its interactions at the molecular level with biological targets. Understanding these mechanisms is crucial for exploring potential therapeutic applications.

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